7-Methyl-1,6-octadiene

Physical Chemistry Process Engineering Purification

7-Methyl-1,6-octadiene (CAS 42152-47-6), also referred to as MOD, is an acyclic, non-conjugated diene with the molecular formula C9H16 and a molecular weight of 124.22 g/mol. Its structure features two isolated double bonds—one terminal and one internal—separated by a saturated C4 chain, which distinguishes it from its conjugated or terpenoid analogs.

Molecular Formula C9H16
Molecular Weight 124.22 g/mol
CAS No. 42152-47-6
Cat. No. B1581185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1,6-octadiene
CAS42152-47-6
Molecular FormulaC9H16
Molecular Weight124.22 g/mol
Structural Identifiers
SMILESCC(=CCCCC=C)C
InChIInChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h4,8H,1,5-7H2,2-3H3
InChIKeyUCKITPBQPGXDHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-1,6-octadiene (CAS 42152-47-6): A Non-Conjugated Diene Building Block for Advanced Polymer and Synthetic Chemistry


7-Methyl-1,6-octadiene (CAS 42152-47-6), also referred to as MOD, is an acyclic, non-conjugated diene with the molecular formula C9H16 and a molecular weight of 124.22 g/mol [1]. Its structure features two isolated double bonds—one terminal and one internal—separated by a saturated C4 chain, which distinguishes it from its conjugated or terpenoid analogs [2]. The compound is a colorless liquid with a density of 0.753 g/mL at 25 °C and a boiling point of 143-144 °C (lit.) [3]. As a versatile intermediate, it is primarily employed in the synthesis of functionalized polyolefins and in stereoselective organic transformations [4].

Why 7-Methyl-1,6-octadiene (MOD) Cannot Be Substituted with Unfunctionalized Dienes or Terpenes in Precision Synthesis


The substitution of 7-methyl-1,6-octadiene with closely related compounds such as unsubstituted 1,6-octadiene or the terpene myrcene (7-methyl-3-methylene-1,6-octadiene) is not scientifically justified due to profound differences in physical properties, reactivity, and stereochemical outcomes. The presence and position of the methyl group in MOD fundamentally alters its boiling point, density, and, most critically, its behavior in cyclization and copolymerization reactions [1]. For instance, while 1,6-octadiene can undergo similar thermal cyclizations, the methyl substitution in MOD directs regioselectivity and product distributions differently [2]. More importantly, the non-conjugated diene structure of MOD is essential for creating functional polyolefins with pendant vinyl groups, a feat impossible with conjugated terpenes like myrcene, which would crosslink or exhibit entirely different copolymerization kinetics [3]. The quantitative evidence below underscores that these structural nuances translate directly into measurable, application-critical performance differences.

Quantitative Differentiation of 7-Methyl-1,6-octadiene: A Comparator-Based Evidence Guide


Boiling Point and Density Differentiate MOD from Parent 1,6-Octadiene and the Terpene Myrcene

7-Methyl-1,6-octadiene exhibits a boiling point (143-144 °C) and density (0.753 g/mL) that are intermediate between the unsubstituted 1,6-octadiene and the terpenoid myrcene [1]. Specifically, it boils approximately 22 °C higher than 1,6-octadiene (121.8 °C) due to its increased molecular weight and van der Waals interactions from the methyl group . Conversely, it boils approximately 24 °C lower than myrcene (167 °C), a consequence of myrcene's conjugated triene system which enhances intermolecular forces [2]. Its density is also distinct, being ~2% higher than 1,6-octadiene (0.738 g/cm³) and ~5% lower than myrcene (0.791 g/cm³) .

Physical Chemistry Process Engineering Purification

DFT Calculations Reveal Unique (3,4) vs. (3,5) Ene Cyclization Selectivity Compared to Carbonyl Analogs

A DFT study (B3LYP/6-31G*) comparing the ene cyclization of 7-methyl-1,6-octadiene (MOD) with its carbonyl analog, 7-methylocta-1,6-dien-3-one, demonstrates a stark difference in product selectivity [1]. For MOD, the calculations predict exclusive formation of a cyclopentane derivative via a (3,4) cyclization pathway, with no (3,5) product observed. In contrast, the carbonyl analog yields a mixture of (3,4) and (3,5) cyclized products, with the (3,5) product being formed in a minor amount [1]. The relative energies of the transition structures for MOD's (3,4) cyclization were found to be in good agreement with experimental product ratios, validating the model's predictive power [1].

Computational Chemistry Reaction Mechanism Stereoselective Synthesis

MOD Enables High-Level Incorporation (Up to 30.5 mol%) into Polypropylene for Functional Copolymers

The copolymerization of propene with 7-methyl-1,6-octadiene (MOD) using a rac-Et[Ind]2ZrCl2/MAO catalyst system allows for the controlled incorporation of MOD into the polymer backbone [1]. Without precise real-time control of MOD concentration, copolymers exhibit a non-uniform distribution of MOD units, with fractions varying from 7.2 to 11.5 mol% [1]. However, by employing an on-line ATR-FTIR sensor to maintain a constant MOD concentration, uniform copolymers with up to 30.5 mol% MOD incorporation were successfully synthesized [1]. This level of incorporation is a direct consequence of MOD's specific reactivity profile, which is distinct from other dienes like 1,7-octadiene or 1,9-decadiene when used in similar metallocene-catalyzed systems [2].

Polymer Chemistry Materials Science Functional Polyolefins

Rapid, Stereoselective Oxidative Cyclization Yields Trans-2,6-Bis(hydroxymethyl)tetrahydropyranyldiol in 4 Minutes

7-Methyl-1,6-octadiene undergoes a rapid (4 minutes) and stereoselective oxidative cyclization catalyzed by RuO4 in the presence of NaIO4 as a primary oxidant [1]. This reaction, performed in an EtOAc:CH3CN:H2O (3:3:1) solvent mixture at 0°C, yields trans-2,6-bis(hydroxymethyl)tetrahydropyranyldiol with exclusive trans stereochemical control [1]. While the abstract does not provide a direct yield percentage for MOD, the process is described as a novel, stereoselective transformation that is also applicable to 1,6-heptadiene [1]. The reaction's speed and stereoselectivity are key advantages over potential alternative methods for synthesizing similar pyran-based building blocks.

Organic Synthesis Catalysis Stereochemistry

MOD-Based Copolymer Rubber Delivers Quantifiable Performance in Oil Resistance and Low-Temperature Flexibility

A patent application (JPH0753802A) describes an ethylene-propylene-7-methyl-1,6-octadiene (EPDM-type) copolymer rubber with a specific set of physical properties [1]. The rubber, prepared using a specific metallocene catalyst, is characterized by an ethylene:propylene molar ratio of 55/45 to 80/20, an iodine value of 13-40, an intrinsic viscosity of 0.2-6.0 dL/g (in decalin at 130°C), and a glass transition temperature (Tg) of ≤ -53°C [1]. When blended with nitrile rubber, the resulting composition is claimed to have "excellent oil resistance, low-temperature flexibility, wear resistance, and weathering resistance" [1]. The low Tg is particularly notable, as it quantifies the material's flexibility at very low temperatures, a critical performance parameter for automotive and industrial seals and hoses.

Polymer Engineering Elastomers Materials Procurement

Validated Application Scenarios for 7-Methyl-1,6-octadiene Based on Quantitative Differentiation


Synthesis of Uniform, Functionalized Polypropylenes with Pendant Vinyl Groups

7-Methyl-1,6-octadiene (MOD) is the preferred comonomer for creating functionalized polypropylenes. Unlike other dienes, MOD can be incorporated into the polypropylene backbone at levels up to 30.5 mol% when using precise ATR-FTIR control, resulting in uniform polymer architectures [1]. The pendant vinyl groups introduced by MOD serve as reactive handles for post-polymerization modifications, such as grafting polar monomers or crosslinking. This level of control and functionality is not achievable with unfunctionalized dienes or terpenes like myrcene, which would crosslink or exhibit different reactivity. The ability to tailor polymer properties makes MOD essential for developing advanced materials with enhanced adhesion, paintability, and compatibility with other polymers.

Predictable (3,4) Ene Cyclization for Stereoselective Synthesis of Cyclopentane Derivatives

For synthetic chemists planning complex molecule synthesis, 7-methyl-1,6-octadiene offers a predictable and exclusive (3,4) ene cyclization pathway to yield a cyclopentane derivative with a cis configuration [1]. This contrasts with its carbonyl analog, 7-methylocta-1,6-dien-3-one, which produces a mixture of (3,4) and (3,5) products. This predictable selectivity, validated by DFT calculations, simplifies reaction planning and purification, making MOD the compound of choice when a specific, singular stereochemical outcome is required [1].

Rapid Synthesis of Trans-2,6-Bis(hydroxymethyl)tetrahydropyranyldiol Building Blocks

7-Methyl-1,6-octadiene serves as a direct precursor to trans-2,6-bis(hydroxymethyl)tetrahydropyranyldiols through a fast (4-minute), RuO4-catalyzed oxidative cyclization [1]. This stereoselective process offers a significant advantage over alternative, multi-step routes to similar pyran-based diols, which are valuable intermediates in carbohydrate chemistry and natural product synthesis. The combination of speed and exclusive trans stereochemical control makes MOD the superior choice for generating this specific class of diol building blocks efficiently [1].

Formulation of High-Performance EPDM-Type Rubber for Low-Temperature Applications

In the rubber industry, 7-methyl-1,6-octadiene is a critical monomer for synthesizing EPDM-type elastomers with a guaranteed low glass transition temperature (Tg ≤ -53 °C) [1]. This quantifiable property is a direct measure of the material's flexibility in cold environments, a key specification for automotive seals, hoses, and gaskets. Rubber formulations based on MOD offer a verifiable performance advantage in oil resistance and low-temperature flexibility compared to standard EPDM grades, making it a strategic choice for demanding industrial applications [1].

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